n-Hexyl Sec-Hexyl Phthalate-d4 n-Hexyl Sec-Hexyl Phthalate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201127
InChI:
SMILES:
Molecular Formula: C₂₀H₂₆D₄O₄
Molecular Weight: 338.47

n-Hexyl Sec-Hexyl Phthalate-d4

CAS No.:

Cat. No.: VC0201127

Molecular Formula: C₂₀H₂₆D₄O₄

Molecular Weight: 338.47

* For research use only. Not for human or veterinary use.

n-Hexyl Sec-Hexyl Phthalate-d4 -

Specification

Molecular Formula C₂₀H₂₆D₄O₄
Molecular Weight 338.47

Introduction

Chemical Identity and Structure

N-Hexyl Sec-Hexyl Phthalate-d4 is a deuterium-labeled variant of n-Hexyl Sec-Hexyl Phthalate, commonly used as an analytical standard. The compound features a phthalic acid core with two different hexyl groups attached: one n-hexyl chain and one sec-hexyl chain. The distinguishing feature of this compound is the incorporation of four deuterium atoms (D or 2H) that replace four hydrogen atoms in the aromatic ring structure .

Basic Chemical Properties

The basic properties of n-Hexyl Sec-Hexyl Phthalate-d4 include:

PropertyValueReference
Catalogue NumberIM089448
Chemical Namen-Hexyl Sec-Hexyl Phthalate-d4
Molecular FormulaC20H26D4O4
Molecular Weight338.47 g/mol
CategoryBuilding Blocks; Isotopic Labeled Analogues

The compound is a deuterated version of n-Hexyl Sec-Hexyl Phthalate (H297200), which belongs to the phthalic acid ester family. These compounds are known for their widespread use in various consumer products and have been studied for their potential health effects, including carcinogenic properties .

Applications and Uses

Analytical Reference Standards

N-Hexyl Sec-Hexyl Phthalate-d4 serves primarily as an isotopically labeled internal standard for analytical methods, particularly in mass spectrometry. The incorporation of deuterium atoms creates a mass shift that allows for accurate quantification of the non-deuterated analogue in complex matrices . This is particularly valuable in environmental monitoring, food safety testing, and toxicological studies where precise measurement of phthalate concentrations is critical.

Research Applications

As a labeled analogue of n-Hexyl Sec-Hexyl Phthalate, this compound enables researchers to conduct detailed studies on the metabolic fate, distribution, and excretion patterns of phthalates in biological systems. The stable isotope labeling allows for clear differentiation between endogenous compounds and the administered test substance in pharmacokinetic studies .

Toxicological Considerations

Comparative Toxicology with Related Phthalates

While specific toxicological data for n-Hexyl Sec-Hexyl Phthalate-d4 is limited in the available literature, information about related compounds can provide valuable insights. Di-n-hexyl phthalate (DnHP), a structurally similar compound, has been extensively studied and shows specific toxicological characteristics that may be relevant to understanding the broader class of hexyl phthalates .

DnHP demonstrates low acute oral and dermal toxicity but has been associated with several biological effects in experimental rodent studies, including:

  • Reduced fertility

  • Developmental toxicity

  • Liver damage

  • Reduced serum cholesterol and triglycerides

  • Thyroid hyperactivity

Physical and Chemical Characteristics

Physical Properties

While specific physical property data for n-Hexyl Sec-Hexyl Phthalate-d4 is limited, properties of related deuterated phthalate compounds can provide a reasonable approximation. Similar deuterated phthalates are typically clear liquids at room temperature with aromatic odors .

Comparing with other deuterated phthalates, these compounds generally maintain physical properties very similar to their non-deuterated analogues, with minor variations due to the isotope effect. The presence of deuterium typically results in slightly higher melting points, boiling points, and density values compared to the non-deuterated compounds .

Analytical Methods and Detection

Mass Spectrometry Applications

Deuterated phthalates like n-Hexyl Sec-Hexyl Phthalate-d4 serve crucial roles in quantitative analysis of environmental and biological samples. The incorporation of four deuterium atoms creates a mass shift of +4 Da compared to the non-deuterated analogue, allowing clear differentiation in mass spectrometry .

In typical analytical workflows, these deuterated standards are added to samples prior to extraction or clean-up to account for losses during sample preparation and to compensate for matrix effects during instrumental analysis. This approach, known as isotope dilution, is particularly valuable for accurate quantification of phthalates in complex matrices such as food, biological fluids, and environmental samples .

Chromatographic Behavior

The chromatographic behavior of n-Hexyl Sec-Hexyl Phthalate-d4 is expected to be very similar to its non-deuterated counterpart. In gas chromatography (GC) and liquid chromatography (LC) applications, deuterated compounds typically co-elute with or elute very slightly before their non-deuterated analogues .

For food analysis, methods have been developed for phthalate detection that likely apply to n-Hexyl Sec-Hexyl Phthalate-d4. These methods typically involve extraction, clean-up, and analysis by GC-MS or LC-MS/MS with limits of detection in the low μg/kg range .

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